4-(Decylamino)butan-1-ol;hydrochloride

Description

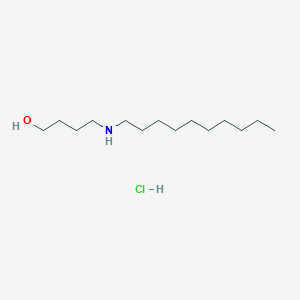

4-(Decylamino)butan-1-ol hydrochloride is an amino alcohol derivative characterized by a 10-carbon decyl chain attached to a butanol backbone via an amino group, with a hydrochloride salt enhancing solubility. For instance, the decylamino group may contribute to lipophilicity, facilitating membrane penetration, a property critical in antimicrobial agents like telavancin hydrochloride . Synthesis pathways for analogous compounds involve reactions of amino-alcohol intermediates with chlorinating agents (e.g., thionyl chloride) , underscoring its relevance as a synthetic intermediate.

Properties

CAS No. |

87260-33-1 |

|---|---|

Molecular Formula |

C14H32ClNO |

Molecular Weight |

265.86 g/mol |

IUPAC Name |

4-(decylamino)butan-1-ol;hydrochloride |

InChI |

InChI=1S/C14H31NO.ClH/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16;/h15-16H,2-14H2,1H3;1H |

InChI Key |

HQFHSUKVVKBNGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNCCCCO.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Decylamino)butan-1-ol;hydrochloride typically involves the reaction of decylamine with butan-1-ol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Decylamino)butan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form corresponding amines or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or carboxylic acids.

Reduction: Amines or alkanes.

Substitution: Halides or ethers.

Scientific Research Applications

4-(Decylamino)butan-1-ol;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Decylamino)butan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with biological membranes, altering their permeability and function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and applicative distinctions between 4-(decylamino)butan-1-ol hydrochloride and related compounds.

*Calculated based on molecular formulas and atomic weights where explicit data were unavailable.

Structural and Functional Analysis

Lipophilicity and Chain Length: The decylamino group in 4-(decylamino)butan-1-ol hydrochloride provides significant hydrophobicity compared to shorter-chain analogs like 4-(benzylamino)butan-2-one hydrochloride. Benzylamino and acridine substituents (e.g., in and ) introduce aromaticity, favoring π-π stacking interactions critical in receptor binding or DNA intercalation.

Functional Group Impact: Ketone vs. Carboxylic Acid vs. Alcohol: 4-(Dimethylamino)butanoic acid hydrochloride () exhibits acidity (pKa ~4-5) due to the carboxylic acid, whereas the alcohol group (pKa ~16-18) in the target compound is less reactive, influencing formulation strategies.

Pharmacological Applications: Telavancin Hydrochloride: Incorporates a decylaminoethyl side chain to enhance antibacterial efficacy against vancomycin-resistant strains, demonstrating the role of long-chain amines in drug design . Fexofenadine Intermediate: The piperidine and isopropylphenyl groups in optimize antihistamine activity, contrasting with the target compound’s simpler structure, which may lack receptor specificity.

Synthetic Utility: The synthesis of 4-(3-aminophenyl)-butan-1-ol derivatives via chlorination () mirrors methods applicable to the target compound, emphasizing its role as a versatile intermediate.

Research Findings and Data Gaps

- Toxicity and Stability: Limited data on pharmacokinetics or toxicity profiles for the target compound necessitate further research, unlike well-characterized drugs like fexofenadine .

- Solubility and Formulation : The hydrochloride salt improves water solubility, but comparative studies with analogs (e.g., acridine derivative in ) are needed to optimize delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.